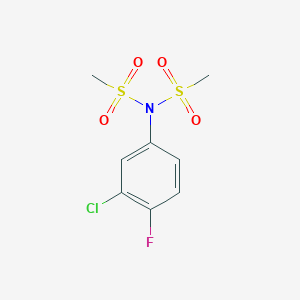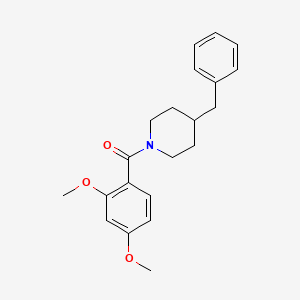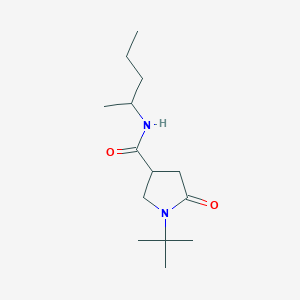
N,N'-bis(2-methoxybenzyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene-1,4-dicarboxamide core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of benzene-1,4-diamine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets. The methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the amide bonds can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of methoxy groups.
N,N’-bis(2-methylphenyl)benzene-1,4-diamine: Similar core structure but with methyl groups instead of methoxy groups.
Uniqueness
N1,N4-BIS[(2-METHOXYPHENYL)METHYL]BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Propriétés
Formule moléculaire |
C24H24N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-N,4-N-bis[(2-methoxyphenyl)methyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-9-5-3-7-19(21)15-25-23(27)17-11-13-18(14-12-17)24(28)26-16-20-8-4-6-10-22(20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
KUHMMMLWZRPYMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)

![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14961481.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)



![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14961520.png)


![2-chloro-N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B14961534.png)
